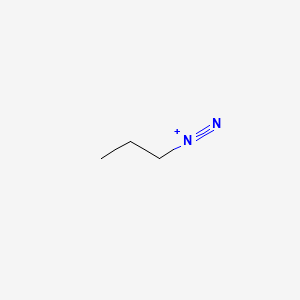

1-Propanediazonium

Description

1-Propanediazonium is a diazonium compound with the molecular formula $ \text{C}3\text{H}7\text{N}2^+ $. Diazonium salts are characterized by their highly reactive $\text{N}2^+$ group, which makes them useful in organic synthesis for aryl coupling, dye production, and polymer chemistry. 1-Propanediazonium is particularly notable for its aliphatic chain, which distinguishes it from aromatic diazonium counterparts like benzenediazonium chloride. Its instability in aqueous and thermal conditions necessitates careful handling.

Properties

CAS No. |

103322-03-8 |

|---|---|

Molecular Formula |

C3H7N2+ |

Molecular Weight |

71.10 g/mol |

IUPAC Name |

propane-1-diazonium |

InChI |

InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |

InChI Key |

ZFBDNDJCZXBYGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+]#N |

Origin of Product |

United States |

Preparation Methods

1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .

Synthetic Route:

- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.

- Cool the solution to 0-5°C.

- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.

- The diazonium salt, 1-propanediazonium chloride, precipitates out of the solution.

Industrial Production: The industrial production of diazonium salts, including 1-propanediazonium, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .

Chemical Reactions Analysis

1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.

Substitution Reactions:

Sandmeyer Reaction: 1-Propanediazonium can react with copper(I) chloride (CuCl) to form 1-chloropropane.

Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.

Reduction Reactions:

- 1-Propanediazonium can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).

Coupling Reactions:

Scientific Research Applications

1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:

Chemistry:

- Used as intermediates in the synthesis of various organic compounds.

- Employed in the preparation of azo dyes through coupling reactions .

Biology and Medicine:

- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .

Industry:

- Utilized in the production of polymers and coatings.

- Applied in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison would involve evaluating structural, chemical, and application-based differences. Below is a hypothetical framework for such a comparison (actual data requires access to chemical databases and peer-reviewed studies):

Table 1: Key Properties of 1-Propanediazonium and Analogues

| Compound | Structure | Stability | Reactivity | Applications |

|---|---|---|---|---|

| 1-Propanediazonium | Aliphatic $ \text{C}3\text{H}7\text{N}_2^+ $ | Low (decomposes above -10°C) | High (alkylation, coupling) | Polymer initiators, surface modification |

| Benzenediazonium Chloride | Aromatic $ \text{C}6\text{H}5\text{N}_2^+\text{Cl}^- $ | Moderate (stable at 0–5°C) | Moderate (azo coupling) | Dyes, electrochemical grafting |

| Ethyldiazonium Tetrafluoroborate | Aliphatic $ \text{C}2\text{H}5\text{N}2^+\text{BF}4^- $ | Very low (decomposes at -5°C) | Extreme (rapid alkylation) | Specialty organic synthesis |

Critical Analysis

- Stability : Aliphatic diazonium salts (e.g., 1-propanediazonium) are less stable than aromatic derivatives due to the absence of resonance stabilization **.

- Reactivity : The longer alkyl chain in 1-propanediazonium may reduce electrophilicity compared to ethyldiazonium salts, affecting reaction kinetics **.

- Applications : Benzenediazonium salts dominate industrial applications (e.g., azo dyes), while aliphatic variants like 1-propanediazonium are niche, used in controlled radical polymerization **.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.